5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 52494-32-3
VCID: VC3889412
InChI: InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
SMILES: CC1=CC(=CC=C1)NC2=NNC(=S)S2
Molecular Formula: C9H9N3S2
Molecular Weight: 223.3 g/mol

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol

CAS No.: 52494-32-3

Cat. No.: VC3889412

Molecular Formula: C9H9N3S2

Molecular Weight: 223.3 g/mol

* For research use only. Not for human or veterinary use.

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol - 52494-32-3

Specification

CAS No. 52494-32-3
Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
IUPAC Name 5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
Standard InChI Key DRCBGFQZMQJJJL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=NNC(=S)S2
Canonical SMILES CC1=CC(=CC=C1)NC2=NNC(=S)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

5-m-Tolylamino-[1,3,] thiadiazole-2-thiol belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities. Its IUPAC name is 5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione, and its structure features:

  • A five-membered thiadiazole ring with sulfur and nitrogen atoms at positions 1, 3, and 4.

  • A 3-methylphenylamino substituent at position 5.

  • A thione group (-S-) at position 2, which can tautomerize to a thiol form (-SH) .

The compound’s exact mass is 223.024 g/mol, with a polar surface area (PSA) of 101.04 Ų and a LogP value of 3.3257, indicating moderate lipophilicity . X-ray diffraction studies of analogous thiadiazoles reveal planar geometries stabilized by π-π stacking and C=S-π interactions, which may influence its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9N3S2\text{C}_9\text{H}_9\text{N}_3\text{S}_2
Molecular Weight223.32 g/mol
Density1.42 g/cm³
Boiling Point331°C at 760 mmHg
LogP3.3257
Exact Mass223.024 g/mol

Synthesis and Reaction Pathways

Historical Synthesis by Chu et al.

The first reported synthesis of 5-m-Tolylamino-[1, thiadiazole-2-thiol involved the cyclocondensation of 3-methylphenyl thiourea with carbon disulfide in alkaline medium. The reaction proceeds via the formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization under acidic conditions . Key steps include:

  • Thiosemicarbazide Formation: Reaction of 3-methylaniline with thiourea yields N(3methylphenyl)N-(3-methylphenyl)-thiosemicarbazide.

  • Cyclization: Treatment with hydrochloric acid promotes ring closure to form the thiadiazole core .

Modern Synthetic Modifications

Recent methodologies leverage hydrazine hydrate and isothiocyanates to optimize yield and purity. For example, p-tolylisothiocyanate reacts with hydrazide derivatives in methanol under reflux to form thiosemicarbazides, which undergo cyclization in acidic or alkaline media to yield thiadiazoles . Spectral validation is critical:

  • IR Spectroscopy: Bands at 1,661 cm1^{-1} (C=O amide) and 3,269 cm1^{-1} (N-H stretch) .

  • 1H^1\text{H}-NMR: Signals at 9.0 ppm (N-H) and 7.2–7.5 ppm (aromatic protons) .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound’s high boiling point (331°C) and density (1.42 g/cm³) suggest suitability for high-temperature applications. It is sparingly soluble in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Tautomerism and Reactivity

The thione-thiol tautomerism influences its chemical behavior. In the solid state, the thione form predominates, stabilized by hydrogen bonding. In solution, equilibrium shifts toward the thiol form, enhancing nucleophilic reactivity at the sulfur center .

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